molecular formula C9H5N3S B13997455 2-(Pyridin-4-yl)-1,3-thiazole-4-carbonitrile CAS No. 89401-60-5

2-(Pyridin-4-yl)-1,3-thiazole-4-carbonitrile

Cat. No.: B13997455
CAS No.: 89401-60-5
M. Wt: 187.22 g/mol
InChI Key: LOCJBGATJGIVDL-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)-1,3-thiazole-4-carbonitrile is a heterocyclic compound that features both a pyridine ring and a thiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)-1,3-thiazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-cyanopyridine with a thioamide under acidic conditions to form the thiazole ring. The reaction is typically carried out in a solvent such as ethanol or dimethyl sulfoxide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)-1,3-thiazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrile group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines or other reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)-1,3-thiazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-4-yl)-1,3-thiazole-4-carbonitrile is unique due to the presence of both a pyridine and a thiazole ring, which imparts distinct electronic and steric properties. These properties make it a versatile scaffold for the development of various biologically active compounds.

Properties

CAS No.

89401-60-5

Molecular Formula

C9H5N3S

Molecular Weight

187.22 g/mol

IUPAC Name

2-pyridin-4-yl-1,3-thiazole-4-carbonitrile

InChI

InChI=1S/C9H5N3S/c10-5-8-6-13-9(12-8)7-1-3-11-4-2-7/h1-4,6H

InChI Key

LOCJBGATJGIVDL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC(=CS2)C#N

Origin of Product

United States

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